Thiochroman-4-one
Overview
Description
Thiochroman-4-one is a sulfur-containing heterocyclic compound, structurally related to chromones (benzopyrans). It is known for its promising biological activities due to its structural relationship with chromones, which are widely recognized as privileged scaffolds in medicinal chemistry
Mechanism of Action
Target of Action
Thiochroman-4-one derivatives have been identified as potential leishmanicidal agents . The primary targets of these compounds are intracellular amastigotes of Leishmania panamensis , a parasite that causes cutaneous leishmaniasis .
Mode of Action
This compound interacts with its targets by inhibiting the N-myristoyltransferase (NMT) enzyme , which is crucial for the survival and virulence of the Leishmania parasites . Compounds bearing a vinyl sulfone moiety displayed the highest antileishmanial activity . When the double bond or the sulfone moiety was removed, the activity decreased .
Biochemical Pathways
It is known that the inhibition of nmt disrupts the myristoylation process, which is essential for the function and localization of many proteins . This disruption can lead to a variety of downstream effects, including impaired cellular processes and ultimately, the death of the parasite .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of NMT, disruption of protein function and localization, and the death of Leishmania parasites . These effects contribute to its antileishmanial activity .
Biochemical Analysis
Biochemical Properties
Thiochroman-4-one interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to exhibit significant antileishmanial activity
Cellular Effects
This compound has been shown to influence cell function. It has been reported to exhibit antileishmanial activity, suggesting that it may interact with cellular pathways involved in the life cycle of the Leishmania parasite
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiochroman-4-one is generally synthesized using a substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to give 3-(phenylthio)-propanoic acids. This is followed by intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones in moderate yields . Another method involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and conditions such as thiophenol, β-halopropionic acids, and Friedel-Crafts acylation makes these methods feasible for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Thiochroman-4-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxone.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Vilsmeier-Haack reagent can be used for formylation reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Formylated derivatives and other substituted products.
Scientific Research Applications
Comparison with Similar Compounds
Thiochroman-4-one is structurally similar to other sulfur-containing heterocyclic compounds such as thiochromones and thioflavones. These compounds share a similar core structure but differ in their substituents and specific biological activities . For example:
Thiochromones: These compounds have a sulfur atom replacing the oxygen atom in chromones, leading to different reactivity and biological properties.
This compound stands out due to its unique combination of biological activities and synthetic versatility, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
2,3-dihydrothiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQSWZMJOGOPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10188762 | |
Record name | Thiochroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10188762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3528-17-4 | |
Record name | Thiochromanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3528-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Thiochroman-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003528174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiochroman-4-one | |
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Record name | Thiochroman-4-one | |
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Record name | Thiochroman-4-one | |
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Source | European Chemicals Agency (ECHA) | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches to access thiochroman-4-one derivatives?
A1: Several synthetic strategies have been developed, including:
- Intramolecular Friedel-Crafts Acylation: This classic approach utilizes 3-arylthiopropanoic acid derivatives and strong acids like H2SO4 or Lewis acids (SnCl4, Bi(NTf2)3). [, ]
- Direct Condensation: Thiophenol can react directly with α,β-unsaturated acids at high temperatures, albeit with moderate yields and potential side product formation. [, ]
- Ring Transformation: Chiral 5-ylidene-1,3-dioxan-4-ones can undergo ring transformation with 2-bromothiophenol via bromo-lithium exchange to yield optically active thiochroman-4-ones. []
- Palladium-Catalyzed Carbonylative Heteroannulation: This method employs o-iodothiophenols, allenes, and carbon monoxide in the presence of a palladium catalyst to afford thiochroman-4-ones with high regioselectivity. []
- Microwave-Assisted One-Pot Alkylation/Cyclic Acylation: Benzenethiols can react with crotonic or methacrylic acid under microwave irradiation and superacid catalysis (e.g., triflic acid) to provide 2-/3-methylthiochroman-4-ones. []
Q2: Can you describe a novel synthesis of thioflavanones (2-phenylthiochroman-4-ones) from a readily available starting material?
A2: A new synthesis utilizes thiosalicylic acid as the starting material. Treatment with methyllithium generates 2'-mercaptoacetophenone, which then undergoes condensation with various benzaldehyde derivatives in the presence of lithium diisopropylamide to afford thioflavanones in high yields. [, ]
Q3: What is the role of copper catalysts in this compound synthesis?
A3: Copper catalysts, specifically copper salts like CuCN∙2LiCl, have proven effective in promoting the conjugate addition of Grignard reagents to thiochromones. This reaction provides a unified approach to both 2-alkylthiochroman-4-ones and thioflavanones. [, , ]
Q4: How can thiochroman-4-ones be used as precursors for the synthesis of other heterocyclic compounds?
A4: Thiochroman-4-ones are versatile intermediates for synthesizing various heterocycles. Reactions include:
- Pyrazole formation: Reaction with hydrazine derivatives. [, ]
- Thiazole synthesis: Incorporation of thiazole moieties. [, ]
- Benzothiazepine formation: Reaction with chloramine-T followed by specific reaction conditions. []
- Benzisothiazole synthesis: S-Amination with O-mesitylenesulphonylhydroxylamine followed by alkaline treatment. []
- Spiropyrrolidine synthesis: Three-component 1,3-dipolar cycloaddition with azomethine ylides generated in situ from isatins and secondary amino acids. []
Q5: What is the molecular formula and molecular weight of this compound?
A5: The molecular formula is C9H8OS, and the molecular weight is 164.23 g/mol.
Q6: What spectroscopic techniques are commonly employed for the structural characterization of this compound derivatives?
A6: Commonly used spectroscopic techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR and 13C NMR): Provides valuable information about the hydrogen and carbon environments within the molecule. [, , , ]
- Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural elucidation. [, , , ]
- Infrared (IR) spectroscopy: Reveals functional groups present in the molecule based on their characteristic vibrations. [, , ]
Q7: What are the primary biological activities reported for this compound derivatives?
A7: this compound derivatives exhibit a diverse range of biological activities, including:
- Antifungal activity: Effective against various fungal species, including plant pathogens like Botrytis cinerea and human pathogens like Candida albicans. [, , , , , ]
- Antibacterial activity: Demonstrated against both Gram-positive and Gram-negative bacteria, such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. [, ]
- Anticancer activity: Studies have shown antiproliferative effects on various cancer cell lines, including human breast cancer cells (MCF-7) and mouse lymphoma cells. [, ]
- Antileishmanial activity: Acyl hydrazone derivatives of thiochroman-4-ones have displayed promising activity against Leishmania panamensis, the parasite responsible for cutaneous leishmaniasis. []
- Tyrosinase inhibition: Specific derivatives, such as (Z)-3-(3-bromo-4-hydroxybenzylidene)this compound (MHY1498), have shown potent inhibition of tyrosinase, suggesting potential for treating hyperpigmentation disorders. []
Q8: Have any this compound derivatives been explored as potential N-myristoyltransferase (NMT) inhibitors?
A8: Yes, substituted this compound derivatives have been synthesized and evaluated for their antifungal activity, specifically targeting NMT. Several compounds exhibited significant activity against Candida albicans and Cryptococcus neoformans. Molecular docking studies further supported their interaction with the NMT enzyme. []
Q9: How do structural modifications on the this compound scaffold influence biological activity?
A9: Structure-activity relationship (SAR) studies have revealed that substituents on the aromatic ring and modifications at the 3-position significantly impact activity and potency. For instance:
- Antifungal activity: The presence of electron-withdrawing groups (e.g., chlorine) at the 6-position often enhances antifungal potency. [, ]
- Anticancer activity: Introducing a chloromethylene group at the 3-position appears crucial for anticancer activity. []
- Antileishmanial activity: Derivatization with acyl hydrazones, particularly semicarbazone and thiosemicarbazone moieties, enhances antileishmanial activity. []
Q10: Have computational methods been used to study this compound derivatives?
A10: Yes, computational chemistry plays a significant role:
- Molecular docking: Predicting binding modes and affinities of this compound derivatives with target enzymes like NMT. []
- DFT calculations: Investigating reaction mechanisms, such as the [, ] sigmatropic hydrogen rearrangement in (Z)-3-(4-(dimethylamino)benzylidene)this compound. []
- QSAR modeling: Developing quantitative structure-activity relationship models to correlate structural features with biological activities, facilitating the design of more potent derivatives. []
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